molecular formula C14H10N2O4 B13885628 4-(1H-indol-4-yloxy)-2-nitrophenol

4-(1H-indol-4-yloxy)-2-nitrophenol

Cat. No.: B13885628
M. Wt: 270.24 g/mol
InChI Key: FCVNYGPDARHKGK-UHFFFAOYSA-N
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Description

4-(1H-indol-4-yloxy)-2-nitrophenol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol typically involves the reaction of 4-hydroxyindole with 2-nitrophenol under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the indol-4-yloxy linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also help in reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-indol-4-yloxy)-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1H-indol-4-yloxy)-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-indol-4-yloxy)-2-nitrophenol involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to specific receptors and enzymes, modulating their activity. For instance, it can inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

  • 4-(1H-indol-4-yloxy)-3-nitrophenol
  • 4-(1H-indol-4-yloxy)-2-aminophenol
  • 4-(1H-indol-4-yloxy)-2-methylphenol

Comparison: 4-(1H-indol-4-yloxy)-2-nitrophenol is unique due to the presence of both the indole and nitrophenol moieties, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits a different reactivity profile and potential for diverse applications in research and industry .

Properties

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

4-(1H-indol-4-yloxy)-2-nitrophenol

InChI

InChI=1S/C14H10N2O4/c17-13-5-4-9(8-12(13)16(18)19)20-14-3-1-2-11-10(14)6-7-15-11/h1-8,15,17H

InChI Key

FCVNYGPDARHKGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OC3=CC(=C(C=C3)O)[N+](=O)[O-]

Origin of Product

United States

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